β-D-Fructopyranose 1-Sulfamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

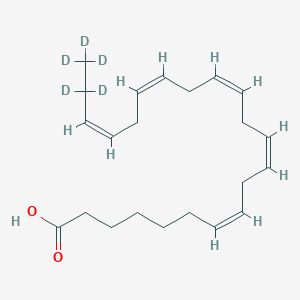

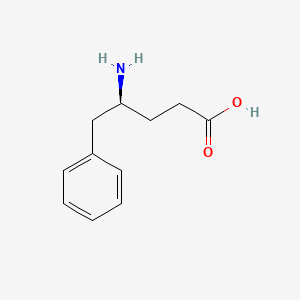

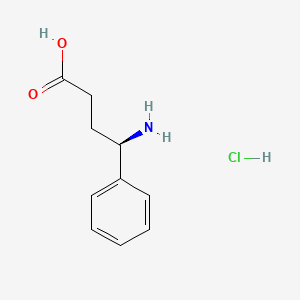

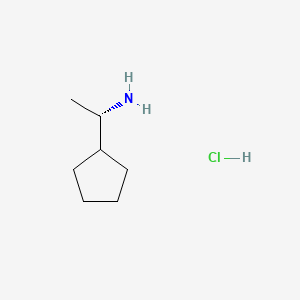

β-D-Fructopyranose 1-Sulfamate, also known as Topiramate, is a sulfamate-substituted monosaccharide derived from fructose . It is classified as a small molecule and is used for proteomics research .

Synthesis Analysis

Topiramate is classified as a sulfamate-substituted monosaccharide derived from fructose . It was discovered by chance when attempts were made to formulate a novel antidiabetic drug .Molecular Structure Analysis

The molecular formula of this compound is C6H13NO8S. It is structurally distinct from all anticonvulsants .Chemical Reactions Analysis

Topiramate has been analyzed by FTIR–UATR spectroscopy, UV–Vis spectroscopy, and thermogravimetry to evaluate the thermal behavior and possible interactions between compounds .Physical and Chemical Properties Analysis

The average molecular weight of this compound is 259.23 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Sulfonamide Inhibitors: A Patent Review

Sulfonamide compounds, including β-D-Fructopyranose 1-Sulfamate derivatives, play a crucial role in the development of a wide range of inhibitors targeting various enzymes and receptors. These inhibitors have applications in treating bacterial infections, cancer, glaucoma, and Alzheimer’s disease, showcasing the versatility of sulfonamide-based compounds in medical research and drug development (Gulcin & Taslimi, 2018).

Inulin-Type Fructans and Cancer Risk Reduction

Research has demonstrated that inulin-type fructans, which share a structural similarity with this compound, exhibit anticarcinogenic properties, particularly in reducing colon cancer risk. The fermentation products of these fructans in the gut have been shown to inhibit tumor growth and metastasis, highlighting the potential of such compounds in cancer prevention and therapy (Pool-Zobel, 2005).

(In)organic Anions as Carbonic Anhydrase Inhibitors

This compound, due to its sulfamate functionality, is part of the broader class of compounds that serve as inhibitors of carbonic anhydrases. These enzymes are pivotal in various physiological processes, including respiration, CO2 transport, and pH balance. Inhibitors based on sulfamate derivatives have been explored for their therapeutic potential in managing conditions like glaucoma and edema, underscoring the importance of these compounds in targeting enzyme activity for medical applications (De Simone & Supuran, 2012).

Antioxidant Activity Analysis

The methodologies for determining antioxidant activity, which are crucial in evaluating the protective effects of compounds like this compound, have been extensively reviewed. These compounds, by virtue of their structural characteristics, might contribute to the antioxidant capacity of various systems, thereby offering potential benefits in mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Sulfa Drugs and Medicinal Chemistry

Sulfamide derivatives, closely related to this compound, have been reviewed for their role in medicinal chemistry. These compounds, by substituting for sulfonamide or sulfamate functionalities, have found applications across a broad spectrum of therapeutic areas, further illustrating the chemical versatility and potential of sulfamate-based compounds in drug discovery and development (Reitz, Smith, & Parker, 2009).

作用機序

Target of Action

The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.

Pharmacokinetics

It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

| { "Design of the Synthesis Pathway": "The synthesis of β-D-Fructopyranose 1-Sulfamate can be achieved through the sulfamation of β-D-Fructopyranose with sulfamic acid.", "Starting Materials": [ "β-D-Fructopyranose", "Sulfamic acid", "Methanol", "Water" ], "Reaction": [ "Dissolve β-D-Fructopyranose in methanol", "Add sulfamic acid to the solution and stir for several hours at room temperature", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry under vacuum", "The resulting product is β-D-Fructopyranose 1-Sulfamate" ] } | |

CAS番号 |

106881-42-9 |

分子式 |

C6H13NO8S |

分子量 |

259.24 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |

InChIキー |

BGTCZSJLWAMWRH-ARQDHWQXSA-N |

異性体SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |

SMILES |

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)